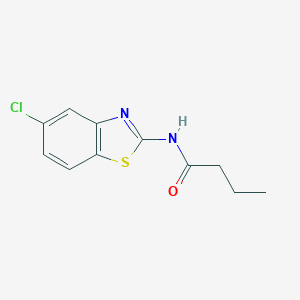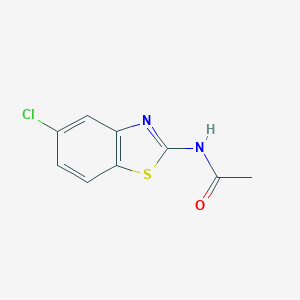
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide, also known as DCTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In medicine, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and enhance the activity of immune cells. In agriculture, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to inhibit the growth of weeds by interfering with their metabolic processes. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to degrade persistent organic pollutants by breaking down their chemical bonds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other chemicals with similar applications. Additionally, the potential toxicity of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide requires careful handling and disposal to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide. One area of interest is the development of new applications for 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide in medicine, agriculture, and environmental science. Another area of interest is the optimization of the synthesis method to reduce the cost and increase the yield of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide and its potential toxic effects on humans and the environment.
Conclusion:
In conclusion, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide is a chemical compound that has shown significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide is necessary to fully realize its potential in various fields.
Méthodes De Synthèse
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide involves the reaction of 2,4-dichlorophenol with 2-methyl-2H-tetrazol-5-ylamine in the presence of propanoyl chloride. The reaction yields 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide as a white crystalline solid with a purity of over 99%.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. In agriculture, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been used as a herbicide to control the growth of weeds. In environmental science, 2-(2,4-dichlorophenoxy)-N-(2-methyl-2H-tetrazol-5-yl)propanamide has been studied for its potential to degrade persistent organic pollutants in soil and water.
Propriétés
Formule moléculaire |
C11H11Cl2N5O2 |
|---|---|
Poids moléculaire |
316.14 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-methyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11Cl2N5O2/c1-6(10(19)14-11-15-17-18(2)16-11)20-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,14,16,19) |
Clé InChI |
OLRSUYCFGQGHAR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN(N=N1)C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C(=O)NC1=NN(N=N1)C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)

![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)
![N-[3-chloro-4-(4-cinnamoyl-1-piperazinyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B244113.png)
![Ethyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244114.png)
![Methyl 5-[(3-bromo-4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244116.png)


![Methyl 5-[(4-ethoxybenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244120.png)
![N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]thiophene-2-carboxamide](/img/structure/B244124.png)
![N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B244128.png)